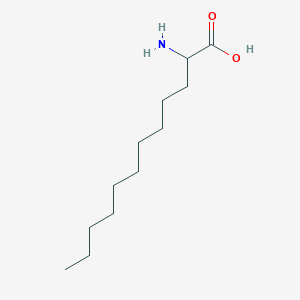

2-Aminododecanoic acid

Übersicht

Beschreibung

2-Aminododecanoic acid is a long-chain amino acid with the molecular formula C12H25NO2. It is a derivative of dodecanoic acid, where an amino group replaces one of the terminal hydrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminododecanoic acid can be synthesized through several methods. One common approach involves the hydrogenation of cis-12,13-epoxystearic acid, followed by oxidation with periodic acid to yield 12-oxododecanoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is subsequently reduced to produce this compound .

Industrial Production Methods: In industrial settings, the biosynthesis of this compound from renewable sources is gaining traction. This method employs engineered microorganisms, such as Escherichia coli, to convert dodecanoic acid into this compound through a multi-enzyme cascade. This process is more sustainable and eco-friendly compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminododecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dicarboxylic acids.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Periodic acid is commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation is employed for reduction processes.

Substitution: Hydroxylamine hydrochloride is used for nucleophilic substitution reactions.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: Primary amines.

Substitution: Various amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

1. Chemical Reagent

In laboratory settings, 2-aminododecanoic acid serves as a reagent for synthesizing various chemical compounds. Its role as a building block in organic synthesis is critical for developing pharmaceuticals and agrochemicals .

2. Liposomal Drug Delivery

Recent studies have shown that liposomes containing this compound enhance drug stability and permeability, making it a valuable component in drug delivery systems .

Case Studies

Case Study 1: Synthesis of Nylon 12

A study demonstrated the efficient production of Nylon 12 using this compound through microbial fermentation processes. The research highlighted the compound's potential as a sustainable alternative to petroleum-based monomers, achieving significant yields in controlled conditions .

Case Study 2: Biotransformation Processes

Research involving the biotransformation of dodecanoic acid into this compound showcased a novel microbial pathway that increased production efficiency fivefold compared to traditional methods. This approach emphasizes the compound's relevance in green chemistry and bioprocessing .

Environmental Impact

This compound has been assessed for its environmental safety profile. It is noted for low toxicity to aquatic organisms and rapid biodegradability, making it an environmentally friendly option compared to other synthetic chemicals .

Wirkmechanismus

The mechanism of action of 2-aminododecanoic acid involves its interaction with specific enzymes and metabolic pathways. In the biosynthesis of Nylon 12, for example, the compound undergoes a multi-enzyme cascade transformation, where it is hydroxylated by cytochrome P450 enzymes and subsequently converted into the desired product . The efficiency of this process is influenced by the activity of the heme domain and the reductase domain of the enzymes involved .

Vergleich Mit ähnlichen Verbindungen

12-Aminododecanoic acid: Another long-chain amino acid with similar properties and applications.

11-Aminoundecanoic acid: A precursor for Nylon 11, with similar synthetic routes and industrial applications.

Uniqueness: this compound is unique due to its specific structure and the presence of an amino group at the terminal position. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in polymer science, biochemistry, and industrial chemistry .

Biologische Aktivität

2-Aminododecanoic acid, also known as 1this compound, is an omega-amino fatty acid with the molecular formula . It is primarily recognized for its role as a building block in the synthesis of various biopolymers, including Nylon 12. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and potential applications in biotechnology.

This compound is classified as a medium-chain fatty acid and exhibits both hydrophilic and lipophilic characteristics due to its amino group and long hydrocarbon chain. This dual nature allows it to participate in various biochemical processes, particularly in microbial metabolism.

Metabolic Pathways

Recent research has highlighted the metabolic pathways associated with this compound. Specifically, it is produced through the transamination of dodecanedioic acid methyl ester (DAME) via engineered microbial strains such as Escherichia coli . This process involves several enzymatic steps:

- Hydroxylation : DAME undergoes hydroxylation to form 12-hydroxydodecanoic acid.

- Transamination : The hydroxylated product is then converted to this compound through transamination reactions facilitated by specific transaminases.

The engineered pathway has demonstrated significant increases in product yield and substrate uptake efficiency, showcasing the potential for biotechnological applications in producing sustainable materials like Nylon 12 from renewable resources .

Enzymatic Activity

The biological activity of this compound is closely linked to its enzymatic interactions within microbial systems. Key enzymes involved include:

- Alkane Monooxygenase (AlkBGT) : Catalyzes the initial hydroxylation of DAME.

- ω-Transaminase (CV2025) : Facilitates the transamination process, converting hydroxylated intermediates into this compound.

Research indicates that optimizing these enzymatic pathways can enhance production rates significantly. For instance, the introduction of alanine dehydrogenase into microbial strains improved intracellular L-alanine availability, which is crucial for efficient transamination reactions .

Biological Applications

The biological activity of this compound extends beyond its role as a monomer for polymer synthesis. Its properties make it a candidate for various applications:

- Biopolymer Production : As a key component in Nylon 12 production, it contributes to creating high-performance materials.

- Microbial Metabolite : It acts as a metabolite in bacterial systems, potentially influencing microbial growth and metabolism.

- Drug Development : Its structural properties may allow it to serve as a scaffold in drug design or as a precursor for bioactive compounds.

Case Studies

Several studies have investigated the production and application of this compound:

-

Production Optimization : A study demonstrated an engineered E. coli strain capable of producing high yields of this compound from DAME through optimized enzymatic pathways. The specific activities of enzymes were measured, showing significant improvements in conversion rates with engineered strains compared to wild types .

Enzyme Specific Activity (U/gCDW) Improvement Factor AlkBGT 8.3 - ω-Transaminase (CV2025) 7.6 - - Sustainability Assessment : Another study assessed the sustainability of producing Nylon 12 from renewable sources using this compound. The findings emphasized reduced environmental impact compared to traditional petrochemical methods .

Eigenschaften

IUPAC Name |

2-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNFZFTFXTLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956676 | |

| Record name | 2-Aminododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35237-37-7 | |

| Record name | 2-Aminododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35237-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-2-Aminododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solvent environment influence the rate of the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?

A: The research indicates that the solvent environment plays a crucial role in dictating the reaction rate. The study observed that acetonitrile, when introduced to the aqueous alkaline reaction media, significantly impacted the reaction kinetics. A maximum rate acceleration was observed at approximately 20% (v/v) acetonitrile concentration []. This suggests that the solvent polarity, influenced by the acetonitrile concentration, affects the stability of the transition state involved in the Smiles rearrangement.

Q2: What role do micelles play in the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?

A: The presence of micelles, both cationic and anionic, demonstrated a significant impact on the reaction rate. Cationic CTAB micelles led to a 4.4-fold increase in the reaction rate at pH 10 []. This acceleration is likely due to the electrostatic interactions between the negatively charged substrate and the positively charged micellar surface, which could stabilize the transition state and facilitate the rearrangement. Conversely, anionic SDS micelles almost entirely suppressed the reaction, suggesting unfavorable interactions with the substrate and hindering the rearrangement process [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.